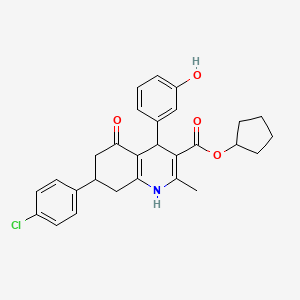![molecular formula C20H16ClNO2S2 B5011813 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one](/img/structure/B5011813.png)
2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one is a chemical compound that belongs to the thiazole family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. In
Aplicaciones Científicas De Investigación
2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one has several potential scientific research applications. For example, it has been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been investigated for its potential anticancer properties, with some studies showing promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins in the targeted cells, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation is that it can be challenging to obtain pure this compound, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for research on 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one. One potential area of research is to investigate its potential as an antiviral agent, as some studies have shown promising results in inhibiting the replication of certain viruses. Another area of research is to explore its potential as an insecticide or pesticide, as some studies have shown that it has insecticidal activity against various insect species. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential targets for its activity.
Métodos De Síntesis
The synthesis of 2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one involves the condensation of 2-[(2-chlorobenzyl)oxy]benzaldehyde with 2-amino-4-(allylthio)-5-mercapto-1,3-thiazole in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
(4Z)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S2/c1-2-11-25-20-22-17(19(23)26-20)12-14-7-4-6-10-18(14)24-13-15-8-3-5-9-16(15)21/h2-10,12H,1,11,13H2/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHBVCCOUBCEQJ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)


![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)


![tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B5011788.png)
![4-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5011792.png)
![2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B5011800.png)
![2-{1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5011817.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B5011820.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5011824.png)